WYE-354 - 1062169-56-5

WYE-354

Catalog Number: EVT-287262
CAS Number: 1062169-56-5
Molecular Formula: C24H29N7O5
Molecular Weight: 495.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[6-[4-(methoxycarbonylamino)phenyl]-4-(4-morpholinyl)-1-pyrazolo[3,4-d]pyrimidinyl]-1-piperidinecarboxylic acid methyl ester is a carbamate ester.

1. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one []

Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, synthesized using a FeCl3-SiO2 catalyst. Its structure includes a thieno[2,3-d]pyrimidine moiety. []

2. 3-(4-sulphonyl amino)-2-methyl thio-6-phenyl azo-5, 7-dimethyl pyrido(2,3-d)pyrimidin-4-one []

Compound Description: This compound represents a pyrido(2,3-d)pyrimidin-4-one derivative. It was synthesized as part of a study investigating cytotoxic activity and its potential as a tyrosine kinase and thymidylate synthase inhibitor. []

3. 1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines []

Compound Description: This series of compounds, containing a 1,3-benzothiazole group, was designed for potential cytotoxic activity against specific cancer cell lines. []

4. N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines []

Compound Description: This class of compounds, including variations in N(4) substitution, was studied for their hydrogen bonding patterns in solid-state crystal structures. []

5. 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one []

Compound Description: This compound serves as a precursor for synthesizing various pyrazolo[3,4-d]pyrimidin-4-ones. It was central to a study investigating anticancer activity against the MCF-7 human breast adenocarcinoma cell line. []

6. 3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones []

Compound Description: This series of compounds, derived from the reaction of a pyrazoloxazine derivative with aromatic aldehydes, was investigated for its anticancer activity, particularly against the MCF-7 cell line. []

7. Pyrazolo[3,4-d]pyrimidine derivatives containing indole moiety []

Compound Description: This series of thirteen compounds, designed by combining the pyrazolo[3,4-d]pyrimidine and indole moieties, was synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines. []

8. Methyl 3-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1H-indole-6-carboxylate (5m) []

Compound Description: This specific compound, part of the pyrazolo[3,4-d]pyrimidine derivatives containing the indole moiety, demonstrated potent antiproliferative activity, particularly against the MCF-7 cell line, with promising activity against Topo II. []

9. 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363) []

Compound Description: This compound, AZD5363, is an AKT inhibitor investigated for its anticancer activity, specifically in combination with other agents like WEE1 inhibitors. []

10. 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (AZD1775) []

Compound Description: This compound, AZD1775, is a WEE1 inhibitor investigated in combination with AKT inhibitors like AZD5363 for potential synergistic effects in cancer treatment. []

11. 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)benzamide []

Compound Description: This compound was identified as a potent inhibitor of RET, including its gatekeeper mutant, showcasing its potential in targeting RET-driven cancers. []

Source and Classification

WYE-354 was developed through medicinal chemistry efforts at Wyeth Discovery. It belongs to a class of compounds known as mTOR inhibitors, which are being investigated for their ability to modulate pathways involved in cancer progression and resistance to chemotherapy . The compound is classified as a heterocyclic organic compound due to its complex ring structure that includes nitrogen atoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of WYE-354 involves several steps typical of drug development processes, focusing on optimizing its potency and selectivity towards mTOR. The synthetic pathway includes:

  1. Formation of the Core Structure: The initial step typically involves the construction of the bicyclic core structure that is characteristic of many mTOR inhibitors.
  2. Modification with Functional Groups: Subsequent reactions introduce various functional groups that enhance binding affinity to the mTOR active site. This includes the incorporation of morpholine rings and urea moieties, which are crucial for establishing hydrogen bonds with key residues in the mTOR binding pocket .
  3. Purification and Characterization: After synthesis, WYE-354 is purified using chromatographic techniques and characterized through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.
Molecular Structure Analysis

Structure and Data

WYE-354 features a complex molecular structure that allows it to effectively bind to the mTOR active site. Key structural elements include:

  • Morpholine Ring: This component interacts with the hinge region of mTOR.
  • Urea Moiety: Essential for forming hydrogen bonds with critical amino acids like Lys2187 and Asp2195 within the mTOR catalytic site.

The molecular formula for WYE-354 is C₁₉H₂₃N₅O₂, and its structural representation reveals how these components are arranged spatially to facilitate interaction with mTOR .

Chemical Reactions Analysis

Reactions and Technical Details

WYE-354 acts primarily through competitive inhibition of mTOR by binding to its ATP-binding site. Key reactions include:

  1. Inhibition of Phosphorylation: WYE-354 effectively inhibits phosphorylation events mediated by both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). For example, it reduces phosphorylation levels of substrates such as p-Akt S473 and p-S6K T389 in various cancer cell lines .
  2. Cell Cycle Arrest: Treatment with WYE-354 leads to G1 phase cell cycle arrest in sensitive cancer cell lines, demonstrating its potential as an anticancer agent by disrupting normal cell cycle progression .
Mechanism of Action

Process and Data

WYE-354 exerts its effects by targeting the mTOR signaling pathway, which is often dysregulated in cancer:

  1. Inhibition of mTOR Activity: By binding to the ATP site on mTOR, WYE-354 prevents substrate phosphorylation, leading to decreased activity of downstream signaling pathways including those involving Akt .
  2. Induction of Apoptosis: The inhibition of mTOR activity results in reduced protein synthesis and downregulation of angiogenic factors, promoting apoptosis in cancer cells .
  3. Restoration of Chemosensitivity: Notably, WYE-354 has been shown to restore sensitivity to chemotherapeutic agents like Adriamycin in multidrug-resistant acute myeloid leukemia cells by inhibiting ATP-binding cassette subfamily B member 1-mediated efflux .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: WYE-354 is soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 10 mM.
  • Stability: The compound remains stable when stored at temperatures below -20°C for extended periods .

Chemical Properties

WYE-354 exhibits characteristics typical of small molecule inhibitors:

  • Lipophilicity: This property enhances its bioavailability and facilitates cellular uptake.
  • Molecular Weight: The molecular weight is approximately 353.42 g/mol, which is favorable for drug-like properties.
Applications

Scientific Uses

WYE-354 has several promising applications in scientific research and clinical settings:

  1. Cancer Research: As a selective inhibitor of mTOR, it is being studied for its potential to treat various cancers by disrupting aberrant signaling pathways.
  2. Overcoming Drug Resistance: Its ability to restore chemosensitivity makes it a candidate for combination therapies aimed at treating multidrug-resistant cancers .
  3. In Vivo Studies: Animal models have demonstrated significant antitumor activity when treated with WYE-354, particularly in tumors lacking PTEN expression .

Properties

CAS Number

1062169-56-5

Product Name

WYE-354

IUPAC Name

methyl 4-[6-[4-(methoxycarbonylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

Molecular Formula

C24H29N7O5

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C24H29N7O5/c1-34-23(32)26-17-5-3-16(4-6-17)20-27-21(29-11-13-36-14-12-29)19-15-25-31(22(19)28-20)18-7-9-30(10-8-18)24(33)35-2/h3-6,15,18H,7-14H2,1-2H3,(H,26,32)

InChI Key

IMXHGCRIEAKIBU-UHFFFAOYSA-N

SMILES

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

WYE354; WYE-354; WYE 354

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.